4-(5-Fluorobenzo[d]oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluorobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C13H9FN2O and a molecular weight of 228.22 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include rigorous quality control measures such as NMR, HPLC, and GC analyses to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluorobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .
Scientific Research Applications
4-(5-Fluorobenzo[d]oxazol-2-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that benzoxazole derivatives can interact with proteins like
Properties
Molecular Formula |
C13H9FN2O |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
4-(5-fluoro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2 |
InChI Key |
ROHYHFSVDNXIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.